![molecular formula C13H10BrNO4 B5625451 N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-furamide](/img/structure/B5625451.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-furamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-furamide, also known as GBX-102, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-furamide has been studied for its potential anticancer activity. Researchers have designed and synthesized analogs based on its structure, exploring their effects on cancer cell lines . Further investigations could reveal its mechanism of action and potential therapeutic applications.
- The compound belongs to the 1,3-benzodioxole class, which includes entactogens and empathogens. These substances are known for their effects on mood, empathy, and emotional well-being. While N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-furamide itself has not been extensively studied in this context, it could serve as a starting point for further research in the field of psychotherapy and mental health .
- Researchers have analyzed the ring conformation of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-furamide. The five-membered ring exhibits an envelope conformation, with the methylene carbon atom slightly out of the plane formed by the other four atoms. Understanding its conformational properties can provide insights into its reactivity and interactions .
- Comparing N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-furamide with capsaicin (an analogue), researchers have explored the impact of structural modifications on biological activity. Investigating its interactions with receptors and enzymes could reveal potential therapeutic targets .
- The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-furamide involves a Pd-catalyzed C-N cross-coupling reaction. Understanding the synthetic pathway and optimizing the process can contribute to efficient production and scalability .
- Although specific studies on this compound’s pharmacokinetics and toxicity are scarce, such investigations are crucial for assessing its safety and potential clinical use. Researchers could explore its metabolism, distribution, and elimination profiles .
Anticancer Research
Entactogens and Psychotherapy
Ring Conformational Analysis
Biological Activity and Structure-Activity Relationships
Synthetic Methodology
Pharmacokinetics and Toxicity Studies
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-12-4-3-10(19-12)13(16)15-6-8-1-2-9-11(5-8)18-7-17-9/h1-5H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMBMDTZZZBFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649757 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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